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Compound of Interest

Compound Name: 3-(1-Piperidinyl)-L-Ala-OMe.HCl

Cat. No.: B13004709

Get Quote

Introduction & Chemical Significance[1][2][3][4][5]
3-(1-Piperidinyl)-L-alanine (PipAla) is a non-canonical amino acid characterized by a basic,

tertiary amine side chain. Structurally, it consists of an alanine backbone where the

-carbon is substituted with a piperidine ring attached via its nitrogen atom (

).

While often encountered as an unwanted byproduct in Fmoc-Cys synthesis (via base-catalyzed

-elimination and subsequent piperidine addition), the intentional incorporation of PipAla offers
distinct pharmacological advantages:

Basicity Modulation: The piperidine side chain (

) mimics Lysine or Arginine but with a fixed, bulky steric profile and no hydrogen bond donor
capability on the side chain nitrogen.

Conformational Constraint: The bulk of the piperidine ring restricts
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and

rotamers, potentially stabilizing specific secondary structures or receptor-binding
conformations.

Solubility Enhancement: The ionizable tertiary amine significantly improves aqueous

solubility of hydrophobic peptide sequences at physiological pH.

Critical Handling Note: The reagent is supplied as the Methyl Ester Hydrochloride (OMe.HCl).

This form is not directly compatible with standard Solid-Phase Peptide Synthesis (SPPS) as an

internal residue. It requires specific synthetic transformations (protection/hydrolysis) before it

can be used as a building block, or it must be used as the C-terminal starting unit in solution-

phase synthesis.

Technical Specifications & Preparation
Physical Properties

Property Specification

Appearance White to off-white crystalline powder

Solubility
Highly soluble in Water, Methanol, DMSO;

Sparingly soluble in DCM/Ether

Hygroscopicity Moderate (Store in desiccator)

Stereochemistry L-configuration (S)

Counterion Hydrochloride (HCl)

Strategic Usage Pathways
The application of this reagent depends entirely on its position within the target peptide.

C-Terminal Residue (Solution Phase): Used directly after neutralization.

Internal Residue (SPPS/Solution): Requires conversion to Fmoc-PipAla-OH (See Protocol

A).

Experimental Protocols
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Protocol A: Conversion to SPPS-Ready Building Block
(Fmoc-PipAla-OH)
Objective: To convert the starting material H-PipAla-OMe.HCl into Fmoc-3-(1-Piperidinyl)-L-Ala-

OH for use in standard Fmoc SPPS.

Reagents:

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)

LiOH (Lithium Hydroxide)

Dioxane, Water, Methanol

DIEA (Diisopropylethylamine)

Workflow:

Fmoc Protection:

Dissolve 3-(1-Piperidinyl)-L-Ala-OMe.HCl (1.0 eq) in Water/Dioxane (1:1 v/v).

Add DIEA (2.2 eq) to neutralize the HCl and free the alpha-amine.

Cool to 0°C and add Fmoc-OSu (1.1 eq) slowly.

Stir at Room Temp (RT) for 2-4 hours. Monitor by TLC/LCMS.

Workup: Evaporate Dioxane. Extract aqueous layer with EtOAc to remove unreacted

Fmoc-OSu. The product (Fmoc-PipAla-OMe) acts as a tertiary amine; ensure pH is basic

enough to keep it in organic phase or neutral to precipitate. Note: Tertiary amines can be

tricky in extraction; often better to proceed to hydrolysis without isolation if purity is high.

Ester Hydrolysis (Saponification):

Dissolve crude Fmoc-PipAla-OMe in THF/MeOH/Water (2:1:1).

Add LiOH (2.0 eq) at 0°C.
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Stir at 0°C to RT for 1-2 hours. Caution: Avoid high pH or long times to prevent Fmoc

cleavage.

Neutralization: Carefully adjust pH to ~3-4 with 1M HCl.

Isolation: Extract with EtOAc. The zwitterionic form (Fmoc-NH and protonated piperidine)

may require specific pH tuning for optimal extraction.

Yield Target: >85% overall.

Protocol B: Solution Phase Coupling (C-Terminal)
Objective: To couple an N-protected amino acid (e.g., Boc-Phe-OH) to H-PipAla-OMe.HCl.

Activation: Dissolve Boc-Phe-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIEA (1.0 eq). Stir

for 5 min.

Neutralization: In a separate vial, dissolve H-PipAla-OMe.HCl (1.0 eq) in DMF + DIEA (1.0

eq).

Coupling: Combine solutions. Stir for 1-2 hours.

Monitoring: Check for disappearance of amine by ninhydrin (if applicable) or LCMS.

Workup: Standard aqueous workup. The basic piperidine side chain allows purification by

acid-base extraction (wash organic layer with mild base, then extract product into mild acid,

neutralize acid layer and extract back to organic).

Protocol C: Handling in SPPS (Internal Residue)
Context: Using the Fmoc-PipAla-OH generated in Protocol A.

Coupling Reagents: Use DIC/Oxyma or HATU/DIEA.

Note: The tertiary amine on the side chain is internally basic. Avoid large excesses of base

(DIEA) which might promote racemization via enolization.

Deprotection: Standard 20% Piperidine in DMF.
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Cleavage: TFA/Water/TIPS (95:2.5:2.5). The piperidine ring is stable to TFA.

Mechanism & Troubleshooting
The Racemization Risk
The presence of the basic piperidine nitrogen on the

-carbon creates a "self-catalysis" risk. The side chain can act as an intramolecular base,
abstracting the

-proton during the activation step, leading to epimerization (L

D).

Mitigation Strategy:

Use Oxyma Pure (ethyl cyano(hydroxyimino)acetate) as an additive; its acidic nature

suppresses racemization better than HOBt.

Keep activation times short (< 10 min).

Use collidine instead of DIEA if racemization is observed (weaker base).

Visualization of Workflows
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Caption: Workflow for converting H-PipAla-OMe.HCl precursor into Fmoc-PipAla-OH for SPPS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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